Welcome to the BenchChem Online Store!
molecular formula C10H5F3S B8604982 3-(3,4,5-Trifluorophenyl)thiophene CAS No. 193958-86-0

3-(3,4,5-Trifluorophenyl)thiophene

Cat. No. B8604982
M. Wt: 214.21 g/mol
InChI Key: QXYUKJCCCXBUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05733683

Procedure details

In a first three-necked round-bottom flask (100 ml), metallic magnesium (52 mmol) (product #25411-8, manufactured by Aldrich Chemical) was flame dried in an argon atmosphere for 3 to 4 minutes. Upon cooling under the argon atmosphere, 50 ml of freshly dried tetrahydrofuran (product #T 397-4, manufactured by Fisher Scientific) was previously distilled from a sodium/bentophenone mixture and directly drawn into the flask from the distillation head. Into this mixture of magnesium and tetrahydrofuran was added 1-bromo-3,4,5-trifluorobenzene (26 mmol) (product #33084-1, manufactured by Aldrich Chemical), which remained in an argon atmosphere and was stirred. After the mixture was warmed to about 40° C. (after about 3 to 4 minutes), the flask was cooled (e.g., via an ice bath) and continuously stirred for 2 hours to form a magnesium complex. Anhydrous zinc chloride (ZnCl2) (31 mmol) (product #20808-6, manufactured by Aldrich Chemical) previously dried at 160° C. and weighed under vacuum conditions was added to the magnesium complex at room temperature. After stirring for 30 minutes, the zinc complex suspension was transferred (e.g., via Teflon tubing) under argon pressure to a second three-necked round-bottomed flask (250 mL) containing a solution of 3-bromothiophene (21 mmol) (product #10622-4, manufactured by Aldrich Chemical) and Pd(dppf)Cl2 catalyst (product #37967-0, manufactured by Aldrich Chemical). This coupling reaction mixture was then heated (e.g., via an oil bath) for 0.5 hour with continuous stirring at 60° C.
Quantity
52 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
31 mmol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[C:7]([F:9])[C:6]([F:10])=[C:5]([F:11])[CH:4]=1.Br[C:13]1[CH:17]=[CH:16][S:15][CH:14]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].[Cl-].[Zn+2].[Cl-]>[F:11][C:5]1[CH:4]=[C:3]([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)[CH:8]=[C:7]([F:9])[C:6]=1[F:10] |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
52 mmol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
26 mmol
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)F)F
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
21 mmol
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Five
Name
Quantity
31 mmol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried in an argon atmosphere for 3 to 4 minutes
Duration
3.5 (± 0.5) min
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling under the argon atmosphere, 50 ml of freshly dried tetrahydrofuran (product #T 397-4, manufactured by Fisher Scientific)
DISTILLATION
Type
DISTILLATION
Details
was previously distilled from a sodium/bentophenone mixture
ADDITION
Type
ADDITION
Details
Into this mixture of magnesium and tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
the flask was cooled (e.g., via an ice bath)
STIRRING
Type
STIRRING
Details
continuously stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to form a magnesium complex
ADDITION
Type
ADDITION
Details
was added to the magnesium complex at room temperature
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
This coupling reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then heated (e.g., via an oil bath) for 0.5 hour
Duration
0.5 h
STIRRING
Type
STIRRING
Details
with continuous stirring at 60° C.

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C1F)F)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.